1-Ethyl-3-methylpiperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

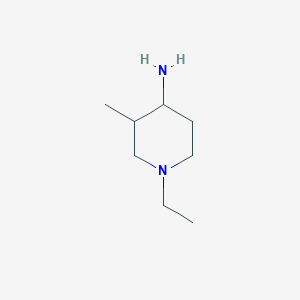

1-Ethyl-3-methylpiperidin-4-amine is a heterocyclic organic compound belonging to the piperidine family. Piperidines are six-membered rings containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of an ethyl group at the first position, a methyl group at the third position, and an amine group at the fourth position on the piperidine ring. It is a versatile compound with significant applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of 1-Ethyl-3-methylpiperidin-4-amine can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylpiperidine with ethylamine in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve continuous flow reactions, which provide better control over reaction conditions and scalability .

Chemical Reactions Analysis

1-Ethyl-3-methylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Cyclization: The compound can undergo intramolecular cyclization to form various piperidine derivatives under acidic or basic conditions.

Scientific Research Applications

Chemical Synthesis

1-Ethyl-3-methylpiperidin-4-amine is widely utilized as an intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:

- Alkylation : It can be synthesized through the alkylation of piperidine derivatives, commonly using ethyl bromide and N-methylpiperidine under basic conditions.

- Oxidation and Reduction : The compound undergoes oxidation with agents like potassium permanganate, yielding N-oxides. It can also be reduced using lithium aluminum hydride to form secondary amines, showcasing its versatility in generating other useful compounds.

Biological Applications

The compound plays a significant role in biological research, particularly in the development of bioactive molecules:

- Pharmacological Research : It is employed as a building block for various therapeutic agents aimed at treating neurological disorders. The compound's interaction with specific molecular targets, such as enzymes or receptors, allows it to modulate biochemical pathways effectively .

- Cancer Therapy : Recent studies indicate that derivatives of piperidine compounds, including this compound, exhibit potential anticancer activity. For instance, its structural modifications have shown improved cytotoxicity against specific tumor cell lines .

Industrial Applications

In addition to its research applications, this compound is used in various industrial processes:

- Agrochemicals and Dyes : The compound is involved in the production of agrochemicals and dyes due to its ability to participate in complex chemical reactions that yield valuable products.

- Chemical Manufacturing : Its role as a precursor for synthesizing other chemical entities makes it integral to the chemical manufacturing sector.

Case Studies and Research Findings

Several research articles have documented the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylpiperidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for various receptors, modulating their activity. The compound may also inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Ethyl-3-methylpiperidin-4-amine can be compared with other piperidine derivatives, such as:

1-Methylpiperidin-4-amine: Similar in structure but lacks the ethyl group, which may result in different chemical and biological properties.

1-Ethyl-N-methylpiperidin-4-amine: Contains an additional methyl group on the nitrogen atom, which can influence its reactivity and interactions.

1-(1-Methylpiperidin-4-yl)piperidin-4-amine: A more complex structure with an additional piperidine ring, leading to distinct applications and properties

Biological Activity

1-Ethyl-3-methylpiperidin-4-amine (also known as EMPA) is a piperidine derivative with significant biological activity. This compound has been studied for its interactions with various biological systems, including its effects on enzyme activity, cellular processes, and potential therapeutic applications.

This compound exhibits diverse biochemical properties, particularly in its interaction with enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and endogenous compounds. The nature of this interaction can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions of the reaction.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Effect of EMPA |

|---|---|

| CYP1A2 | Inhibition |

| CYP2D6 | Activation |

| CYP3A4 | Mixed effects |

Cellular Effects

The compound influences various cellular processes such as signaling pathways, gene expression, and cellular metabolism. For instance, studies indicate that EMPA can modulate the activity of kinases involved in signal transduction, affecting cellular responses to stimuli like growth factors and stressors .

Case Study: Apoptosis Induction in Cancer Cells

In a study involving FaDu hypopharyngeal tumor cells, EMPA demonstrated cytotoxic effects superior to those of the reference drug bleomycin. The compound induced apoptosis through mechanisms that may involve modulation of apoptotic pathways and enhancement of pro-apoptotic signals .

Molecular Mechanism

The molecular mechanisms underlying the biological activity of EMPA include binding interactions with specific biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activities. Additionally, EMPA influences gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

- Enzyme Binding : EMPA binds to active sites on enzymes, modifying their activity.

- Gene Regulation : Interaction with transcription factors alters gene expression profiles.

- Signal Transduction Modulation : EMPA affects kinase activities that are crucial for cellular signaling.

Temporal Effects in Laboratory Settings

The stability and degradation of EMPA under laboratory conditions significantly influence its long-term biological effects. Research indicates that while EMPA is relatively stable initially, prolonged exposure leads to degradation that diminishes its biological activity over time .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage in animal models. Studies have shown that low doses can enhance therapeutic effects while high doses may lead to toxicity or adverse effects. This dose-dependent behavior highlights the importance of careful dosage regulation in potential therapeutic applications .

Metabolic Pathways

EMPA is involved in various metabolic pathways, influencing metabolic flux and levels of metabolites within cells. Its role in glycolysis and other metabolic processes underscores its potential as a therapeutic agent .

Table 2: Metabolic Pathways Involved

| Pathway | Role of EMPA |

|---|---|

| Glycolysis | Modulates enzyme activity |

| Pentose Phosphate Pathway | Influences metabolite levels |

Therapeutic Potential

Given its biological activity, this compound shows promise in various therapeutic contexts:

Properties

IUPAC Name |

1-ethyl-3-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-5-4-8(9)7(2)6-10/h7-8H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSRLZMBRAOAFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C(C1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.